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molecular formula C16H22FNO3 B1343378 tert-Butyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate CAS No. 403806-35-9

tert-Butyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate

Cat. No. B1343378
M. Wt: 295.35 g/mol
InChI Key: YZBZCHWACVCMKP-UHFFFAOYSA-N
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Patent
US08609849B1

Procedure details

To a stirring solution of 4-(2-fluoro-phenyl)-4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester (1.2 g, 4.06 mmol) in ethyl acetate (5 mL) was added hydrogen chloride (15 mL, 4N in 1,4-dioxane) and the resulting solution was stirred for 3 hours during which time a precipitate formed. The reaction mixture was concentrated at reduced pressure to give the crude product, 4-(2-fluoro-phenyl)-piperidin-4-ol hydrochloride, which was used in the next step without purification. To a solution of chlorosulfonyl isocyanate (0.35 mL, 4.06 mmol) in dichloromethane (10 mL) at 3° C. was added tert-butanol (0.39 mL, 4.06 mmol). After 25 minutes, pyridine (0.72 mL, 8.9 mmol) was added and the resulting mixture was stirred for 40 minutes during which time a precipitate formed. This slurry was added via pipette to a solution of crude 4-(2-fluoro-phenyl)-piperidin-4-ol hydrochloride (940 mg, 4.06 mmol) and triethylamine (0.62 mL, 4.47 mmol) in dichloromethane (6 mL) at 3° C. The resulting mixture was allowed to warm to ambient temperature over 4 hours. The reaction mixture was diluted with dichloromethane (100 mL) and washed with dilute hydrochloric acid (40 mL, 0.1N) followed by saturated aqueous sodium chloride (30 mL). The organic layer was concentrated at reduce pressure. The resulting oil was dissolved in ethyl acetate (5 mL) and to this solution was added hydrogen chloride (15 mL, 4N in 1,4-dioxane) and the resulting solution was stirred for 5 hours. The reaction mixture was concentrated at reduced pressure and the resulting solid was purified by column chromatography through a silica gel cartridge (12 g) eluting with ethyl acetate/hexane (1:9 to 2:5) to give the product as a white solid (420 mg, 38% over 3 steps). 1H NMR (DMSO-d6) δ 7.65 (m, 1H,), 7.30 (m, 1H), 7.24-7.09 (m, 2H), 6.75 (s, 2H), 5.28 (s, 1H), 3.31 (m, 2H), 2.92 (m, 2H), 2.22 (m, 2H), 1.68 (m, 2H). MS (ES+)=275 (MH)+.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][C:11]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=2[F:21])([OH:14])[CH2:10][CH2:9]1)=O)(C)(C)C.[ClH:22]>C(OCC)(=O)C>[ClH:22].[F:21][C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=1[C:11]1([OH:14])[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]1 |f:3.4|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)(O)C1=C(C=CC=C1)F
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
the resulting solution was stirred for 3 hours during which time a precipitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated at reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Cl.FC1=C(C=CC=C1)C1(CCNCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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